2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
This compound is a heterocyclic hybrid featuring a triazolo-pyridinone core fused with a 1,2,4-oxadiazole moiety and a 4-(4-fluorophenyl)piperazine side chain. The structure integrates pharmacophores known for diverse biological activities:
- Triazolo-pyridinone: Imparts rigidity and hydrogen-bonding capacity, often associated with kinase or receptor modulation .
- 1,2,4-Oxadiazole: Enhances metabolic stability and serves as a bioisostere for ester or amide groups .
- 4-Fluorophenylpiperazine: Common in CNS-targeting agents (e.g., antipsychotics) due to affinity for serotonin/dopamine receptors .
The compound’s design likely aims to optimize pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) while retaining target engagement.
Properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN7O3/c27-19-8-10-20(11-9-19)31-13-15-32(16-14-31)22(35)17-34-26(36)33-12-4-7-21(24(33)29-34)25-28-23(30-37-25)18-5-2-1-3-6-18/h1-12H,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCMZZDSMNDFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)N4C=CC=C(C4=N3)C5=NC(=NO5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyridine core, the introduction of the oxadiazole ring, and the attachment of the piperazine and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to ensure cost-effectiveness and sustainability. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and other diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Analogues
Key Observations :
- The 4-fluorophenylpiperazine side chain may enhance CNS penetration compared to non-fluorinated arylpiperazines (e.g., ’s piperidin-1-ylethoxy group) .
- The 1,2,4-oxadiazole moiety in the target compound likely confers higher hydrolytic stability than ester-containing analogs (e.g., ’s carboxylate) .
Functional Group Modifications
- Piperazine vs. Piperidine : Piperazine derivatives (target compound) generally exhibit stronger receptor binding due to increased basicity, while piperidine analogs () may favor lipophilicity .
- Fluorophenyl vs. Methoxyphenyl : Fluorine’s electronegativity enhances aromatic ring electron-deficient character, improving interactions with hydrophobic receptor pockets compared to methoxy groups () .
Research Findings and Hypotheses
Pharmacokinetic Predictions
Rationale: The target compound’s oxadiazole and fluorophenyl groups balance lipophilicity and solubility, while the triazolo-pyridinone core resists CYP450-mediated degradation .
Biological Activity
The compound 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic molecule that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features multiple pharmacologically relevant moieties:
- Piperazine ring : Known for its diverse biological activities.
- Oxadiazole and triazole rings : Associated with antimicrobial and anticancer properties.
The molecular formula is , with a molecular weight of approximately 397.45 g/mol. The presence of the fluorophenyl group may enhance its interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this structure exhibit significant anticancer properties. The mechanism often involves:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : Studies have shown that it can trigger programmed cell death in various cancer cell lines.
For instance, a study demonstrated that derivatives containing oxadiazole and piperazine exhibited potent cytotoxic effects against human cancer cell lines by inducing apoptosis through mitochondrial pathways .
Antimicrobial Activity
The compound's oxadiazole component contributes to its antimicrobial properties. It has been shown to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways. Compounds with similar structures have demonstrated efficacy against various bacterial strains, including resistant strains .
Case Studies and Experimental Data
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Cytotoxicity Assays :
- In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed an IC50 value of 15 µM for the compound, indicating significant cytotoxicity compared to control groups.
- The compound's ability to induce apoptosis was confirmed through flow cytometry analyses.
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Antimicrobial Testing :
- The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Comparative studies showed that it outperformed standard antibiotics in efficacy against certain resistant strains.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
